Dimethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is an organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethoxyphenyl, methyl, and carboxylate groups. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-ethoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be used in the treatment of hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by acting as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in the cell membrane, leading to vasodilation and reduced blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel. This action results in the relaxation of vascular smooth muscles and a decrease in peripheral resistance.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar pharmacological effects.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
3,5-DIMETHYL 4-(4-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its ethoxyphenyl group may influence its solubility, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
dimethyl 4-(4-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H21NO5/c1-5-24-13-8-6-12(7-9-13)16-14(17(20)22-3)10-19(2)11-15(16)18(21)23-4/h6-11,16H,5H2,1-4H3 |
InChI Key |
GLEWFVNKTKMJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.